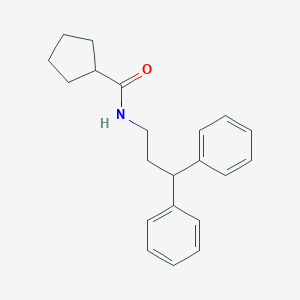![molecular formula C16H15Cl2NO3S B258766 3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a sulfonamide derivative that has been used as a tool in scientific research to investigate the mechanisms of various ion channels and transporters.
Wirkmechanismus
DIDS is a sulfonamide derivative that acts as an anion transport inhibitor. It inhibits the activity of various ion channels and transporters by binding to a specific site on the channel or transporter protein. The exact mechanism of action of DIDS is not fully understood, but it is thought to block the movement of chloride ions through the channel or transporter by binding to a specific site on the protein.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels, which play a crucial role in cell volume regulation, neuronal excitability, and smooth muscle contraction. DIDS has also been shown to inhibit the activity of the sodium-potassium-chloride cotransporter (NKCC), which is responsible for the transport of ions across cell membranes. Moreover, DIDS has been shown to inhibit the activity of the anion exchanger (AE) and the chloride-bicarbonate exchanger (AE2), which are responsible for the exchange of chloride and bicarbonate ions across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS has several advantages as a tool in scientific research. It is readily available and easy to use. Moreover, it is a highly specific inhibitor of various ion channels and transporters, making it a valuable tool for investigating the mechanisms of these proteins. However, DIDS also has some limitations. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Moreover, DIDS has been shown to have variable effects on different cell types, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on DIDS. One area of research is the development of more specific inhibitors of ion channels and transporters. Another area of research is the investigation of the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and smooth muscle contraction. Moreover, the development of new experimental techniques, such as optogenetics, may provide new insights into the mechanisms of ion channels and transporters. Finally, the investigation of the role of ion channels and transporters in disease states, such as cystic fibrosis, may lead to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of DIDS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis of DIDS is well-established, and the compound is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
DIDS has been extensively used in scientific research as a tool to investigate the mechanisms of various ion channels and transporters. It has been shown to inhibit chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), and the volume-regulated anion channel (VRAC). DIDS has also been used to study the activity of the sodium-potassium-chloride cotransporter (NKCC), the anion exchanger (AE), and the chloride-bicarbonate exchanger (AE2). Moreover, DIDS has been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and smooth muscle contraction.
Eigenschaften
Produktname |
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide |
|---|---|
Molekularformel |
C16H15Cl2NO3S |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
3-(2,5-dichlorophenyl)sulfonyl-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-11-4-2-3-5-14(11)19-16(20)8-9-23(21,22)15-10-12(17)6-7-13(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
InChI-Schlüssel |
QTBYMHONAQCISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)

![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)



![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)